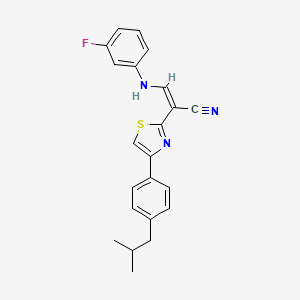

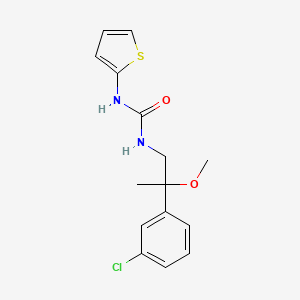

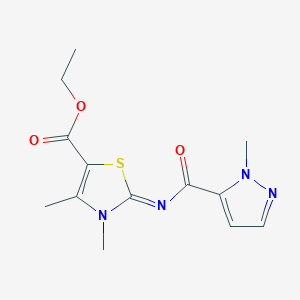

(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, also known as FIT-039, is a novel small molecule inhibitor that has been the subject of extensive research in recent years. FIT-039 is a potential drug candidate that has been shown to have promising therapeutic effects in a variety of conditions.

Applications De Recherche Scientifique

Aggregation-Enhanced Fluorescence

A novel diphenylacrylonitrile derivative exhibited aggregation-enhanced emission (AIE) effects, showcasing distinct piezochromic behaviors under hydrostatic pressure. This phenomenon indicates potential applications in pressure-sensitive materials and sensors. The study provides insights into the molecular interactions that contribute to these behaviors, suggesting a pathway for designing advanced materials with specific mechanical and optical properties (Ouyang et al., 2016).

Nonlinear Optical Properties

Thiophene dyes, including structures similar to the queried compound, have been synthesized and characterized for their nonlinear optical properties. These properties are crucial for optoelectronic devices aimed at protecting human eyes, optical sensors, and stabilizing light sources in optical communications. The study demonstrates the potential of these compounds in enhancing the performance of photonic and optoelectronic devices (Anandan et al., 2018).

Synthetic Methodologies and Chemical Transformations

The reduction of similar acrylonitrile compounds has been explored, leading to the formation of various derivatives. These methodologies highlight the compound's versatility as a precursor for synthesizing a broad range of chemicals, indicating its importance in organic synthesis and potential applications in developing new pharmaceuticals or materials (Frolov et al., 2005).

Antifungal Agents

Research into new heterocycles derived from similar compounds has identified potential as potent antifungal agents. This application is significant for the pharmaceutical industry, particularly in developing new treatments for fungal infections (Gomha & Abdel‐Aziz, 2012).

Supramolecular Assembly and Crystal Engineering

The supramolecular assembly of compounds structurally related to the query has been studied, revealing insights into the roles of non-covalent interactions in crystal packing. These findings have implications for crystal engineering and the design of materials with specific physical properties (Matos et al., 2016).

Antioxidant Activity

Some derivatives have been evaluated for their antioxidant activity, revealing promising applications in protecting against oxidative stress. This area is of particular interest for developing therapeutics and supplements aimed at mitigating the effects of free radicals (El Nezhawy et al., 2009).

Propriétés

IUPAC Name |

(Z)-3-(3-fluoroanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3S/c1-15(2)10-16-6-8-17(9-7-16)21-14-27-22(26-21)18(12-24)13-25-20-5-3-4-19(23)11-20/h3-9,11,13-15,25H,10H2,1-2H3/b18-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECNIQMRYLPZIB-AQTBWJFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione](/img/structure/B2680039.png)

![2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2680048.png)

![(4-Methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2680052.png)

![N-(2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)-3-phenylpropanamide](/img/structure/B2680053.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2680056.png)